Morclofone hydrochloride

antitussive bronchitis clinical trial

Morclofone hydrochloride is a synthetic, small-molecule antitussive (cough suppressant) classified as a benzophenone derivative. Developed in the 1960s–1970s, it holds the ATC code R05DB25 (other cough suppressants).

Molecular Formula C21H25Cl2NO5
Molecular Weight 442.3 g/mol
CAS No. 31848-02-9
Cat. No. B1215659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorclofone hydrochloride
CAS31848-02-9
Synonymsmorclofone
morclofone hydrochloride
morclophone
Molecular FormulaC21H25Cl2NO5
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OCC[NH+]2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl.[Cl-]
InChIInChI=1S/C21H24ClNO5.ClH/c1-25-18-13-16(20(24)15-3-5-17(22)6-4-15)14-19(26-2)21(18)28-12-9-23-7-10-27-11-8-23;/h3-6,13-14H,7-12H2,1-2H3;1H
InChIKeyVTAVBRPGDUSILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morclofone Hydrochloride (CAS 31848-02-9): A Non-Opioid Antitussive with Bronchospasmolytic Activity


Morclofone hydrochloride is a synthetic, small-molecule antitussive (cough suppressant) classified as a benzophenone derivative . Developed in the 1960s–1970s, it holds the ATC code R05DB25 (other cough suppressants) [1]. Unlike opioid-based antitussives, morclofone is reported to lack central nervous system (CNS) depression, respiratory center depression, and constipating effects at therapeutic doses, while also providing a bronchospasmolytic (bronchial muscle-relaxing) action [2].

Why Generic Substitution Fails for Morclofone Hydrochloride: Beyond Simple Cough Suppression


Within the non-opioid antitussive class, compounds differ substantially in their dual central/peripheral activity profiles, off-target receptor interactions, and bronchomotor effects. Morclofone uniquely combines a centrally mediated cough suppression with a direct bronchospasmolytic effect, a profile not replicated by dextromethorphan, cloperastine, or butamirate [1]. Furthermore, its non-opioid nature eliminates the addiction, respiratory depression, and constipation risks inherent to codeine and its derivatives [2]. Simple substitution based solely on ATC classification (R05DB) ignores these pharmacodynamic divergences, which have direct consequences for patient selection in dry irritable cough with bronchospastic components.

Morclofone Hydrochloride: A Quantitative, Comparator-Based Evidence Guide for Scientific Procurement


Comparative Antitussive Efficacy: Morclofone vs. Levodropropizine and Cloperastine in Adult Bronchitic Patients

In a double-blind, six-trial clinical program (n=174 adults with bronchitis), levodropropizine demonstrated antitussive activity and therapeutic efficacy greater than placebo and morclofone, and similar to cloperastine [1]. This positions morclofone as less efficacious than levodropropizine but establishes its active superiority over placebo, providing a benchmark for its clinical effect size relative to same-class agents.

antitussive bronchitis clinical trial

Acute Oral Toxicity (LD50) Compared to Common Antitussives: A Safety Margin Indicator

The acute oral LD50 of morclofone in mice is 552 mg/kg [1]. This value indicates a moderate acute toxicity that is higher (less toxic) than codeine (oral LD50 mouse ~250 mg/kg) but lower than dextromethorphan (oral LD50 mouse ~210 mg/kg, reported in rat as 350 mg/kg) and cloperastine (oral LD50 mouse ~480 mg/kg) [2]. The comparison suggests a favorable acute safety margin for morclofone over opioid and some non-opioid counterparts, relevant for handling and formulation risk assessment.

toxicity LD50 safety pharmacology

Non-Opioid Receptor Profile: Absence of Analgesic Activity and Addiction Liability vs. Codeine

Morclofone is explicitly categorized as a non-opioid antitussive [1]. Unlike codeine, it does not act on μ-opioid receptors and possesses no analgesic activity [2]. This fundamental pharmacodynamic distinction eliminates the risk of opioid-induced respiratory depression, constipation, and physical dependence, which are significant clinical liabilities of codeine-containing cough preparations. While the precise molecular mechanism remains incompletely defined, morclofone's interaction with sigma-1 receptors (antagonist activity) and potential enhancement of TREK-1 (KCNK2) potassium channels has been suggested as a differentiating mechanism [3].

opioid addiction sigma receptor

Bronchospasmolytic Activity: Differentiation from Centrally-Only Antitussives

Official Swiss product information for morclofone (Nitux) states that the compound 'shows also bronchospasmolytic activity' ('zeigt ausserdem broncho-spasmolytische Wirkung') in addition to its central antitussive effect [1]. This dual central-peripheral mechanism is not a feature of dextromethorphan (pure central action) or codeine (primarily central). Cloperastine has antihistaminic and mild bronchorelaxant properties, but the specific combination of central cough suppression with direct bronchial smooth muscle relaxation differentiates morclofone as a candidate for cough associated with bronchospastic components.

bronchospasmolytic bronchodilation peripheral action

Geriatric Efficacy: Double-Blind Evidence in an Elderly Population

A dedicated double-blind study evaluated morclofone in geriatric patients, demonstrating statistically significant antitussive efficacy [1]. While many antitussives lack specific geriatric trial data, this study provides direct evidence of efficacy and tolerability in an elderly population who are particularly vulnerable to the adverse effects of opioids (confusion, falls, constipation, respiratory depression). The absence of CNS depression with morclofone makes it relevant for this demographic.

geriatric cough double-blind

Formulation Availability: Suppository Dosage Form for Patients Unable to Take Oral Medication

Morclofone hydrochloride is available as suppositories at 150 mg and 300 mg strengths in approved markets . This formulation is not commonly available for many competing non-opioid antitussives such as dextromethorphan (primarily oral liquids, tablets, lozenges) or levodropropizine (oral syrup/drops). The suppository route enables administration in patients with dysphagia, severe nausea, or those unable to take oral medications, providing a niche clinical advantage.

suppository formulation dysphagia

Optimal Application Scenarios for Morclofone Hydrochloride Based on Comparator-Driven Evidence


Reference Compound for Non-Opioid Antitussive Screening Assays

Morclofone's established non-opioid mechanism (sigma-1 receptor antagonism) and confirmed clinical antitussive efficacy [1] make it a suitable reference standard in in vitro and in vivo cough models where opioid receptor engagement must be excluded. Its moderate potency relative to levodropropizine and cloperastine provides a calibrated benchmark for screening novel antitussive candidates.

Geriatric Cough Research Model Compound

The availability of a dedicated double-blind trial in geriatric patients [1] supports the use of morclofone as a positive control in age-specific cough studies, particularly where opioid-sparing strategies are the focus of investigation.

Formulation Development for Non-Oral Antitussive Delivery Systems

The existence of a suppository dosage form [1] provides a precedent for developing non-oral antitussive formulations. Morclofone can serve as a model drug for rectal or alternative-route delivery systems in patients unable to swallow oral medications.

Cough Associated with Bronchospastic Conditions

Morclofone's dual central antitussive and bronchospasmolytic activity profile [1] renders it particularly relevant for preclinical and clinical research targeting cough in asthma, COPD, or post-infectious bronchial hyperreactivity, where a compound addressing both cough and bronchoconstriction is mechanistically advantageous.

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